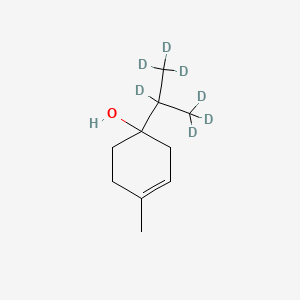

rac Terpinen-4-ol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10(11)6-4-9(3)5-7-10/h4,8,11H,5-7H2,1-3H3/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYLYDPHFGVWKC-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1(CCC(=CC1)C)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Terpinen 4 Ol

Chemical Synthesis Approaches for Deuterated Terpene Alcohols

Chemical synthesis offers a versatile route to introduce deuterium (B1214612) atoms into specific positions of a molecule. For terpinen-4-ol, the target of seven deuterium atoms (d7) is specified on the isopropyl group, as indicated by its chemical name: 4-methyl-1-[(1,1,1,2,3,3,3-²H₇)propan-2-yl]cyclohex-3-en-1-ol xcessbio.com.

Regioselective deuteration aims to introduce deuterium atoms at specific atomic sites within a molecule. For rac Terpinen-4-ol-d7, this primarily involves targeting the isopropyl moiety. Methods that facilitate regioselective C-H bond deuteration are therefore paramount.

Metal-Catalyzed Hydrogen-Deuterium Exchange: Transition metal catalysts, particularly those based on manganese and iron pincer complexes, have demonstrated efficacy in the regioselective deuteration of alcohols using deuterium oxide (D₂O) as both the deuterium source and solvent rsc.orgresearchgate.net. These methods can achieve high deuterium incorporation selectively at either the α and β positions or exclusively at the α position of primary alcohols, depending on the metal used rsc.org. While specific applications to terpinen-4-ol are not detailed, these catalytic systems provide a framework for selective deuteration of the alcohol's alkyl substituents.

H/D Exchange with Deuterium Sources: General H/D exchange reactions, often employing D₂O under specific catalytic conditions (e.g., Lewis acids, transition metals) and potentially elevated temperatures and pressures, are fundamental to chemical deuteration ansto.gov.augoogle.com. These methods can be applied to introduce deuterium into organic molecules or their precursors.

While this compound is a racemic mixture, understanding enantioselective synthesis strategies for deuterated terpenoids is relevant. These methods often involve chiral catalysts or auxiliaries to control stereochemistry during deuteration or subsequent steps. For example, strategies have been developed for the enantioselective synthesis of deuterated α-pinene isotopologues nih.gov and other complex terpenoid systems nih.gov. Although not directly applied to producing a racemic deuterated product, these techniques highlight the precision achievable in manipulating stereocenters in deuterated terpenoids.

A common and effective strategy for synthesizing specifically deuterated compounds involves the use of deuterated precursors. This approach allows for the precise placement of deuterium atoms by building the molecule from labeled building blocks.

Deuterated Starting Materials: The synthesis of this compound can be achieved by utilizing a deuterated isopropyl precursor. For instance, if a deuterated isopropyl halide or alcohol is available, it can be incorporated into the terpinen-4-ol structure through standard organic synthesis routes, such as Grignard reactions or alkylations, followed by functional group transformations princeton.edugoogle.com. The chemical name of Terpinen-4-ol-d7 xcessbio.com strongly suggests that the isopropyl group, specifically the tertiary carbon and its methyl groups, are the sites of deuterium incorporation, pointing towards the use of a deuterated 2-propyl precursor.

Deuterated Reagents: The use of deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or deuterated methyl lithium (CD₃Li) in specific synthetic steps can also introduce deuterium atoms. LiAlD₄, for example, can be used for the reduction of carbonyl compounds or esters to deuterated alcohols princeton.edunih.gov.

Biocatalytic and Microbial Deuteration Techniques

Biocatalysis and microbial fermentation offer alternative pathways for synthesizing deuterated compounds, often leveraging the inherent selectivity of enzymes and metabolic pathways.

Enzymes, particularly terpene synthases, play a pivotal role in the biosynthesis of terpenes and can be harnessed for deuteration.

Terpene Synthases (TSs): These enzymes catalyze the cyclization and rearrangement of isoprenoid precursors like geranyl diphosphate (B83284) (GPP) and farnesyl diphosphate (FPP) into a vast array of terpene structures nih.gov. By incubating terpene synthases with deuterated precursors or in a deuterated environment (e.g., D₂O), labeled terpenes can be produced researchgate.netacs.org. While specific enzymes for direct terpinen-4-ol deuteration are not widely reported, the general principle of using terpene synthases with deuterated substrates is established for other terpenoids researchgate.netbeilstein-journals.orgboku.ac.atresearchgate.net.

Lipase-Mediated Resolution: Lipases can be employed for the kinetic resolution of racemic alcohols, yielding enantiomerically enriched products. While primarily used for chiral synthesis, this approach could, in principle, be adapted to resolve deuterated intermediates or products, although it is not a direct method for deuterium incorporation itself mdpi.com.

Other Enzymes: Various enzymes, including cytochrome P450 monooxygenases, are involved in the metabolism of terpenes like terpinen-4-ol nih.gov. While these studies focus on metabolic breakdown, the enzymes themselves could potentially be engineered or utilized in synthetic routes for controlled deuteration, especially when provided with deuterated substrates or cofactors.

Deuterium oxide (D₂O), also known as heavy water, is a readily available and common source of deuterium for biological systems.

Microbial Fermentation with D₂O: Microorganisms can incorporate deuterium from D₂O into their metabolites during fermentation. Streptomyces griseus, for instance, has been shown to produce completely deuterated terpenes when grown on a fully deuterated medium beilstein-journals.org. Similarly, plants can incorporate deuterium from D₂O into volatile organic compounds, including terpenes, through de novo synthesis pathways nih.gov. This approach is valuable for generating complex deuterated natural products where the organism's metabolic machinery dictates the site of deuterium incorporation.

Enzymatic Reactions in D₂O: Many enzymatic reactions, including those catalyzed by terpene synthases, can be performed in D₂O as the solvent. This allows for deuterium exchange with labile protons within the enzyme's active site or with substrates, leading to deuterated products iomcworld.comresearchgate.netresearchgate.netacs.org. For example, studies on terpene cyclases have used D₂O incubation to investigate reprotonation steps, demonstrating deuterium incorporation into the products iomcworld.comresearchgate.netd-nb.info.

Stereochemical Considerations and Enantiomeric Analysis of Rac Terpinen 4 Ol D7

Enantiomeric Composition and Chirality in Terpenoids

Terpenoids, a vast and diverse class of natural products derived from isoprene (B109036) units, frequently exhibit chirality, a fundamental property of molecules that are non-superimposable on their mirror images. gcms.cz These mirror images are known as enantiomers. gcms.cz The presence of one or more chiral centers, typically a carbon atom bonded to four different substituents, is the most common origin of chirality in these molecules. gcms.cz Terpinen-4-ol, for instance, possesses a chiral center at the carbon atom bearing the hydroxyl group, leading to the existence of two enantiomers: (+)-Terpinen-4-ol and (-)-Terpinen-4-ol.

The enantiomeric composition of terpenoids in nature is often not a 50:50 racemic mixture. clearsynth.com Biosynthetic pathways in plants are catalyzed by stereospecific enzymes, leading to the preferential formation of one enantiomer over the other. clearsynth.com This enantiomeric bias can be a characteristic marker for the geographical origin and quality of essential oils and other natural products. clearsynth.com For example, the enantiomeric distribution of certain terpenes in tea tree oil can be used to assess its authenticity. nih.gov The distinct biological activities of individual enantiomers are also well-documented; one enantiomer may be responsible for a specific therapeutic effect, while the other could be inactive or even elicit different physiological responses. gcms.cz

The table below summarizes the key concepts related to the enantiomeric composition and chirality in terpenoids.

| Concept | Description | Significance in Terpenoids |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | Many terpenoids are chiral due to the presence of stereogenic centers. |

| Enantiomers | A pair of molecules that are non-superimposable mirror images of each other. | Terpenoids often exist as enantiomeric pairs with distinct biological activities. |

| Racemic Mixture | A mixture containing equal amounts of left- and right-handed enantiomers of a chiral molecule. | Synthetic terpenoids are often produced as racemic mixtures. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. | In nature, terpenoids are often found with a specific enantiomeric excess due to stereospecific biosynthesis. |

| Stereospecificity | The property of a reaction in which the stereochemistry of the reactant completely determines the stereochemistry of the product. | Enzymatic reactions in plants are highly stereospecific, leading to the production of specific terpenoid enantiomers. |

Chiral Resolution Techniques for Deuterated Racemic Mixtures

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the analysis and utilization of chiral compounds. gcms.cz For deuterated racemic mixtures like rac Terpinen-4-ol-d7, this process presents unique challenges and requires highly sensitive analytical techniques. The subtle difference in mass between hydrogen and deuterium (B1214612) can lead to slight variations in physicochemical properties, which can be exploited for separation. nih.gov

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most powerful and widely used techniques for chiral resolution. gcms.cz These methods typically employ a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. researcher.life

For terpenoids like Terpinen-4-ol, chiral GC with columns containing cyclodextrin (B1172386) derivatives as the CSP has proven effective for enantiomeric separation. clearsynth.comnih.gov The enantiomers of the analyte form transient diastereomeric inclusion complexes with the chiral cyclodextrin cavity, and the stability of these complexes differs for each enantiomer, resulting in their separation. While specific methods for this compound are not extensively documented, the principles applied to its non-deuterated counterpart are directly relevant. The slightly different molecular volume and polarity of the C-D bond compared to the C-H bond could potentially influence the interaction with the CSP, necessitating fine-tuning of chromatographic conditions such as temperature, pressure, and carrier gas flow rate for optimal resolution. nih.gov

The following table outlines potential chiral resolution techniques applicable to deuterated racemic mixtures.

| Technique | Principle of Separation | Application to Deuterated Racemates | Key Considerations |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Well-suited for volatile compounds like terpenoids. Cyclodextrin-based CSPs are commonly used. The deuterium substitution may require optimization of column type and analytical parameters. | Column selection (CSP), temperature programming, carrier gas, and detector sensitivity are crucial for resolving closely eluting deuterated enantiomers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Diastereomeric interactions between the enantiomers and a chiral stationary phase in the liquid phase. | Applicable to a wide range of compounds. Polysaccharide-based CSPs are versatile. The choice of mobile phase is critical. | CSP selection, mobile phase composition (including chiral additives), flow rate, and temperature must be carefully optimized. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, offering advantages of both GC and HPLC. | Can provide fast and efficient separations with lower environmental impact. | Requires specialized instrumentation. Modifier and additive selection is important for achieving selectivity. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged enantiomers in an electric field in the presence of a chiral selector. | High efficiency and resolution. Requires the analyte to be charged or derivatized. | Chiral selector concentration, buffer pH, voltage, and temperature are key parameters. |

Isotopic Perturbation of Stereochemical Equilibria

The substitution of hydrogen with deuterium can subtly influence the energetics of a molecule, potentially perturbing stereochemical equilibria. This phenomenon, known as the isotopic perturbation of equilibrium, arises from the differences in zero-point vibrational energies (ZPVE) between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. researchgate.netacs.org The C-D bond is stronger and has a lower ZPVE than the C-H bond, meaning more energy is required to stretch or bend it. nih.govacs.org

In a molecule with a stereocenter, this difference in vibrational energy can lead to a small but measurable thermodynamic preference for one stereoisomer over another in a deuterated analogue, a phenomenon referred to as a thermodynamic (or equilibrium) isotope effect. nih.govchem-station.com For a racemic mixture at equilibrium, the ratio of enantiomers is exactly 1:1. However, in a deuterated racemic compound like this compound, the deuterium atoms could theoretically lead to a slight deviation from this perfect ratio if they influence the relative ground-state energies of the two enantiomers. This effect would be more pronounced if the deuterium atoms are located at or near the chiral center or in a position that affects the conformational flexibility of the molecule. researchgate.netrsc.org

Furthermore, isotopic substitution can also affect the rate of interconversion between stereoisomers, a kinetic isotope effect. youtube.com If there is a pathway for the enantiomers of Terpinen-4-ol-d7 to interconvert, the rate of this process could be different from that of the non-deuterated compound. This is because the transition state for the interconversion would involve changes in bonding to the isotopically substituted positions, leading to a different activation energy. youtube.com

The table below details the principles of isotopic perturbation on stereochemical equilibria.

| Isotope Effect | Description | Potential Impact on this compound |

| Thermodynamic (Equilibrium) Isotope Effect | The effect of isotopic substitution on an equilibrium constant, arising from differences in zero-point vibrational energies between isotopologues. nih.govchem-station.com | The deuterium atoms in this compound could slightly alter the relative ground-state energies of the two enantiomers, potentially leading to an equilibrium mixture that is not perfectly racemic. |

| Kinetic Isotope Effect | The effect of isotopic substitution on a reaction rate, caused by differences in the activation energies of reactions involving different isotopes. youtube.com | If a mechanism for enantiomeric interconversion exists, the rate of this process could be altered by the presence of deuterium, affecting the time it takes to reach equilibrium. |

| Conformational Isotope Effect | A type of thermodynamic isotope effect where isotopic substitution influences the equilibrium between different conformers of a molecule. researchgate.net | The deuterium atoms could favor certain conformations of the cyclohexene (B86901) ring in Terpinen-4-ol, which could in turn have a small effect on the overall stereochemical stability. |

Applications of Rac Terpinen 4 Ol D7 As an Isotopic Tracer

Investigation of Enzymatic Reaction Mechanisms

The use of isotopically labeled substrates is a powerful strategy for probing the detailed mechanisms of enzyme-catalyzed reactions. The heavier isotope can influence the reaction kinetics, providing clues about bond-breaking and bond-forming steps.

Terpene synthases are remarkable enzymes that catalyze the conversion of linear precursors into a vast array of cyclic products through complex carbocationic cascades. acs.orgbeilstein-journals.org Identifying the branching points in these reaction sequences, where a single intermediate can be diverted towards multiple products, is a significant challenge. Isotopic labeling, particularly with deuterium (B1214612), serves as a valuable tool for this purpose. rsc.orgbeilstein-journals.org The presence of a deuterium atom at or near a potential branching point can alter the product distribution due to kinetic isotope effects. rsc.org This phenomenon, known as isotopically sensitive branching, has been used to study the mechanisms of multiproduct terpene synthases. rsc.orgrsc.org For example, incubating terpene synthases with deuterated substrates like hexadeuterated geranyl diphosphate (B83284) (GDP) or farnesyl diphosphate (FDP) resulted in a shift in the product profile, often favoring the formation of alcohol products over olefinic ones. rsc.org This indicates that deprotonation is a key, isotopically sensitive step at certain branch points in the cyclization cascade. rsc.org

Protonation and deprotonation are fundamental steps in many enzymatic reactions, including those catalyzed by terpene synthases. nih.govboku.ac.at Class II terpene cyclases, for instance, initiate the cyclization cascade by protonating a double bond of the substrate. researchgate.net The use of deuterium can provide profound insights into these events. Kinetic studies in mixed H₂O/D₂O buffers can reveal significant kinetic isotope effects, suggesting that proton transfer is a rate-determining step. nih.gov In some cases, the observed KIEs are large and temperature-independent, which is consistent with hydrogen tunneling, a quantum mechanical phenomenon where a proton passes through an energy barrier rather than over it. nih.gov Furthermore, using specifically deuterated substrates can help to elucidate the stereochemistry of deprotonation steps that terminate the cyclization cascade, leading to the final terpene product. rsc.orgbeilstein-journals.org

Stable Isotope Labeling for Metabolomic Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. In metabolomics, researchers introduce a labeled compound into cells, tissues, or whole organisms to follow its transformation through various biochemical pathways. Because rac-Terpinen-4-ol-d7 is chemically almost identical to its non-deuterated counterpart, it is processed by the same enzymes and participates in the same reactions.

The key advantage of using a deuterated tracer like rac-Terpinen-4-ol-d7 is its detectability by mass spectrometry (MS). The deuterium atoms increase the compound's mass-to-charge ratio (m/z), making it and its subsequent metabolites easily distinguishable from the naturally occurring, unlabeled molecules. This allows for precise tracking and quantification of the metabolic flux through specific pathways.

Detailed Research Applications:

While specific studies detailing the use of rac-Terpinen-4-ol-d7 are emerging, the application of its non-deuterated form, Terpinen-4-ol, in metabolomic research provides a clear blueprint for its potential use. For instance, studies on Terpinen-4-ol have investigated its effects on cellular metabolism, such as in macrophages. A deuterated tracer like rac-Terpinen-4-ol-d7 would enable researchers to elucidate these mechanisms with much higher precision. By introducing the labeled compound, scientists could track how it is absorbed, distributed, metabolized, and excreted, providing definitive evidence of its biochemical journey and points of action.

The use of related deuterated terpenes in metabolic studies further supports this application. For example, Terpinolene-d6 is used to understand the biosynthesis and degradation pathways of terpinolene (B10128) in plants. This approach allows for the unambiguous identification of downstream metabolites, helping to construct a complete metabolic map.

The table below outlines potential metabolomic studies where rac-Terpinen-4-ol-d7 could be applied as a tracer, based on existing research on its non-labeled form.

| Research Area | Potential Application of rac Terpinen-4-ol-d7 | Objective |

| Inflammation Research | Tracing the metabolism of Terpinen-4-ol in activated immune cells (e.g., macrophages). | To identify the specific enzymes and pathways involved in its anti-inflammatory effects. |

| Plant Biochemistry | Following the biosynthetic and degradation pathways of monoterpenes in aromatic plants. | To map how Terpinen-4-ol is synthesized, stored, and broken down within the plant, contributing to its essential oil profile. |

| Pharmacokinetics | Administering the labeled compound to study its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. | To determine the bioavailability, half-life, and metabolic fate of Terpinen-4-ol, which is crucial for understanding its therapeutic potential. |

| Microbiology | Investigating the mechanism of action against bacteria or fungi. | To track how rac-Terpinen-4-ol-d7 is processed by microbes, identifying potential targets for its antimicrobial activity. |

Use in Quantitative Analysis as an Internal Standard

In quantitative analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), an internal standard is essential for achieving accurate and precise results. An internal standard is a compound of known concentration added to an unknown sample to correct for variations that can occur during sample preparation and analysis.

rac-Terpinen-4-ol-d7 is an ideal internal standard for the quantification of its non-labeled analog, Terpinen-4-ol. Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry for several reasons. cerilliant.com They have nearly identical chemical and physical properties to the analyte of interest, meaning they behave similarly during extraction, derivatization, and chromatography. cerilliant.com This co-elution ensures that any sample loss or variation in instrument response affects both the standard and the analyte equally, allowing for reliable normalization. scispace.com

The primary distinction is their mass. In a mass spectrometer, the detector can easily differentiate between the native Terpinen-4-ol and the heavier, deuterium-labeled rac-Terpinen-4-ol-d7. By comparing the peak area of the analyte to the known concentration of the internal standard, a highly accurate quantification can be made.

Detailed Research Findings:

Research on the quantification of Terpinen-4-ol in complex matrices like biological fluids or essential oils highlights the need for robust analytical methods. For example, a method for assessing Terpinen-4-ol in cutaneous microdialysis samples by GC-MS was developed to study its dermatopharmacokinetics. researchgate.net While this particular study used methyl salicylate (B1505791) as an internal standard, the use of rac-Terpinen-4-ol-d7 would represent a significant improvement in accuracy. researchgate.net Because a deuterated standard co-elutes perfectly with the analyte, it compensates more effectively for matrix effects—the phenomenon where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate readings. scispace.com

The table below summarizes the key characteristics and advantages of using rac-Terpinen-4-ol-d7 as an internal standard in quantitative analysis.

| Characteristic | Advantage in Quantitative Analysis |

| Co-elution | Elutes at the same retention time as native Terpinen-4-ol in GC or LC, providing the most accurate correction for analytical variability. |

| Similar Ionization Efficiency | Behaves nearly identically to the analyte in the mass spectrometer's ion source, correcting for matrix-induced ion suppression or enhancement. scispace.com |

| Mass Differentiation | Easily distinguished from the native analyte by its higher mass, allowing for simultaneous detection without signal overlap. |

| High Purity | Synthetically produced to ensure high isotopic purity, minimizing interference from unlabeled or partially labeled molecules. cerilliant.com |

| Improved Precision & Accuracy | Corrects for variations in extraction recovery, injection volume, and instrument response, leading to more reliable and reproducible quantification. cerilliant.com |

Deuterium Kinetic Isotope Effects in Terpenoid Biochemical Pathways

Primary and Secondary Kinetic Isotope Effects

Kinetic isotope effects are changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.orgrsc.org These effects are categorized as primary or secondary. Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.orgrsc.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org

In terpenoid biosynthesis, the study of KIEs using deuterated precursors, such as deuterated geranyl diphosphate (B83284) (GDP) and farnesyl diphosphate (FDP), has been instrumental. The replacement of hydrogen with deuterium (B1214612) is particularly effective because the significant mass difference (a doubling of mass) leads to pronounced changes in reaction rates. libretexts.org

Effects on Terminating Deprotonation Reactions

The final step in the formation of many olefinic terpenes is a deprotonation reaction to quench a carbocation intermediate. When a deuterium atom is removed instead of a hydrogen atom in this step, a primary kinetic isotope effect is observed. The C-D bond has a lower zero-point vibrational energy than a C-H bond, meaning more energy is required to break it, which results in a slower reaction rate. rsc.orgrsc.org

Studies on multiproduct terpene synthases from Zea mays, TPS4 and TPS5, using hexadeuterated GDP ([²H₆]-GDP) and FDP ([²H₆]-FDP) have demonstrated significant KIEs in terminating deprotonation reactions. For instance, the kH/kD values for the deprotonation leading to α-thujene and sabinene (B1680474) were in the range of 2.91–5.68. rsc.orgnih.gov This indicates that the deprotonation step is significantly slowed by the presence of deuterium. Consequently, this leads to a shift in the product profile, favoring the formation of alcohols, like sabinene hydrate, through the capture of a water molecule by the carbocation intermediate, over the formation of olefinic products. rsc.orgrsc.orgnih.gov

The magnitude of the KIE can vary depending on the number of deuterium atoms. Reactions with substrates differing by five or six deuterium atoms show substantial KIEs (kH/kD = 2.91–6.24), while those differing by only one deuterium atom exhibit much smaller effects (kH/kD = 1.10–1.18). rsc.orgnih.gov

Influence of Hyperconjugation on Reaction Pathways

Secondary kinetic isotope effects in terpenoid biosynthesis are often attributed to hyperconjugation. Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a C-H σ-bond to an adjacent empty or partially filled p-orbital of a carbocation. A C-D bond is a poorer electron donor for hyperconjugation than a C-H bond because of its lower zero-point energy. rsc.org

This reduced stabilization of a carbocation intermediate by adjacent C-D bonds is known as a secondary KIE. rsc.org When a carbocationic intermediate is surrounded by deuterium atoms, it is less stable than its protium (B1232500) counterpart. rsc.orgnih.gov This destabilization can influence the reaction pathway, directing the reaction towards intermediates and products that avoid the less-stabilized carbocation. rsc.org For example, in the cyclization cascade of deuterated GDP, the formation of sabinene and α-thujene is significantly affected by strong deuterium isotope effects because the carbocation precursors are surrounded by deuterium atoms, leading to less efficient stabilization through hyperconjugation. nih.gov This hyperconjugative weakening, combined with primary KIEs, alters product distributions. rsc.org

Isotope Effects in Cyclization and Rearrangement Processes

The biosynthesis of cyclic terpenoids involves a series of complex cyclization and rearrangement reactions of carbocationic intermediates. Deuterium labeling is a crucial technique for elucidating these intricate mechanisms, including hydride shifts and carbon-carbon rearrangements.

In studies with multiproduct terpene synthases, it was found that the initial cyclization of the substrate is not significantly affected by deuterium substitution when the positive charge is far from the labeled carbons. nih.gov For example, in the formation of limonene (B3431351) and α-terpineol, where the initial (S)- and (R)-terpinyl carbocations have the positive charge distant from the deuterated positions, only minor KIEs are observed. nih.gov

However, as the cyclization and rearrangement cascade proceeds, intermediates can be formed where the positive charge is in proximity to the deuterium labels. In these cases, the destabilizing secondary KIEs due to weaker hyperconjugation can significantly influence the reaction pathway. rsc.orgnih.gov This can lead to a preference for certain cyclic products over others. Research on Zea mays terpene synthases showed that deuterated (2Z)-precursors had a distinct preference for forming cyclic products compared to their natural (2E)-counterparts. rsc.org

Deuterium Effects on Reaction Rates and Stereoselectivity

Deuterium labeling can also be used to investigate the stereochemistry of reaction steps. For example, the use of substrates with deuterium labels at specific prochiral centers can help determine the stereoselectivity of proton elimination or hydride shifts. In the mismatched double asymmetric cyclization of a deuterated substrate, it was observed that protonation at C11 occurred uniformly from the α-face, revealing mechanistic details about the stereochemical course of the reaction.

Interactive Data Tables

Table 1: Apparent Total Rate Isotope Effects (kH/kD) for Deuterated Substrates with Maize Terpene Synthases

| Substrate | Enzyme | Relative Overall Rate Reduction (%) | Apparent kH/kD |

| [²H₆]-GDP | TPS4 | 15 | 1.17 |

| [²H₆]-GDP | TPS5 | 25 | 1.33 |

| (2Z)-[²H₆]-GDP | TPS4 | 11 | 1.12 |

| (2Z)-[²H₆]-GDP | TPS5 | 16 | 1.19 |

| [²H₆]-FDP | TPS4 | 19 | 1.23 |

| [²H₆]-FDP | TPS5 | 21 | 1.25 |

| (2Z,6E)-[²H₆]-FDP | TPS4 | 17 | 1.20 |

| (2Z,6E)-[²H₆]-FDP | TPS5 | 28 | 1.38 |

Data sourced from Gatto et al. (2015) and Vattekkatte et al. (2015). nih.gov

Table 2: Kinetic Isotope Effects (kH/kD) for Terminating Deprotonation Reactions

| Product | Enzyme | kH/kD Range |

| α-Thujene & Sabinene | TPS4 & TPS5 | 2.91–5.68 |

| 7-epi-Sesquithujene | TPS4 & TPS5 | 3.38–4.08 |

| Sesquithujene | TPS4 & TPS5 | 4.17–6.24 |

Advanced Spectroscopic and Chromatographic Characterization of Rac Terpinen 4 Ol D7

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Characterization of Metabolites and Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the characterization of metabolites and impurities, particularly for complex organic molecules like rac-Terpinen-4-ol-d7. This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry, enabling the identification and quantification of low-abundance compounds within intricate matrices. For rac-Terpinen-4-ol-d7, LC-MS applications are crucial for ensuring product purity during synthesis and for understanding its metabolic fate if used in biological systems.

Research utilizing LC-MS for metabolite identification typically involves analyzing biological samples (e.g., plasma, urine, tissue extracts) where the compound may have undergone biotransformation. By employing techniques such as LC-MS/MS, researchers can elucidate the structures of metabolites by analyzing their fragmentation patterns and comparing them with known compounds or databases. The use of deuterated internal standards, such as rac-Terpinen-4-ol-d7, is paramount in these studies. It allows for accurate quantification and helps in distinguishing the deuterated standard from endogenous or non-deuterated metabolites, thereby improving the reliability of the analytical results mdpi.comnih.gov. For instance, studies investigating the metabolism of terpinen-4-ol have identified hydroxylated and keto-derivatives as potential metabolites. These metabolites are characterized by shifts in their mass-to-charge (m/z) ratios compared to the parent compound, typically an increase of 16 Da for hydroxylation koreascience.kr. The application of high-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, further enhances metabolite identification by providing precise mass measurements, which can be used to determine elemental compositions thermofisher.comijpras.com.

In the context of impurity profiling, LC-MS is employed to detect and identify process-related impurities or degradation products that may arise during the synthesis or storage of rac-Terpinen-4-ol-d7. These impurities can significantly impact the quality and safety of the compound. LC-MS/MS methods can separate and detect these impurities based on their retention times and mass spectral data. For example, impurities might be identified as positional isomers, oxidation products, or unreacted starting materials. Characterizing these impurities involves analyzing their precursor ions and fragmentation patterns to propose their structures. The use of LC-MS/MS allows for the simultaneous detection and quantification of multiple impurities, providing a comprehensive profile of the synthesized material shimadzu.comresearchgate.net.

The deuterated nature of rac-Terpinen-4-ol-d7 is particularly advantageous in LC-MS analyses. The mass difference introduced by deuterium (B1214612) atoms (typically +7 Da for a d7-labeled compound) allows for clear differentiation from its non-deuterated counterpart, both in terms of molecular ion and fragment ions. This is critical for accurate quantification when using it as an internal standard in metabolomics or impurity analysis studies, as it minimizes interference from the analyte itself or other matrix components mdpi.com.

Research Findings on Metabolite and Impurity Characterization using LC-MS:

Elucidation of Metabolic Pathways and Biotransformations Using Deuterated Terpinen 4 Ol

Hydroxylation and Oxidation Pathways of Terpenoids

Terpenoids, a vast class of natural products, undergo extensive biotransformation, primarily through hydroxylation and oxidation reactions. These processes are critical for their detoxification, excretion, and sometimes, activation into more potent metabolites. Deuterated tracers are instrumental in dissecting these pathways, particularly in identifying the specific enzymes involved and the resulting oxidized products.

The metabolism of terpinen-4-ol frequently involves hydroxylation, leading to the formation of various hydroxylated derivatives. Studies using terpinen-4-ol, and by extension, its deuterated analogs, have identified several mono-hydroxylated metabolites. For instance, in vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified metabolites such as (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol, (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol, and (4S)-p-menth-1-en-4,8-diol ijpjournal.comnih.gov. These hydroxylated products are typically characterized using advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which can distinguish and quantify the labeled metabolites based on their mass-to-charge ratio and fragmentation patterns. The deuterium (B1214612) labels on rac-Terpinen-4-ol-d7 would provide an unmistakable signature for these metabolites, confirming their origin from the administered tracer.

Table 1: Identified Mono-hydroxylated Metabolites of Terpinen-4-ol

| Metabolite Name | Potential Enzyme(s) Involved | Study Context | Reference |

| (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol | CYP1A2, CYP2A6, CYP3A4 | Human liver microsomes | ijpjournal.comnih.gov |

| (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol | CYP1A2, CYP2A6, CYP3A4 | Human liver microsomes | ijpjournal.comnih.gov |

| (4S)-p-menth-1-en-4,8-diol | CYP1A2, CYP2A6, CYP3A4 | Human liver microsomes | ijpjournal.comnih.gov |

| Metabolite M1 (from CYP102A1 M179) | CYP102A1 M179 | Bacterial CYP system | nih.gov |

| Metabolite M2 (from CYP102A1 M179) | CYP102A1 M179 | Bacterial CYP system | nih.gov |

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a pivotal role in the metabolism of a vast array of xenobiotics and endogenous compounds, including terpenoids nih.gov. These enzymes are responsible for introducing oxygen atoms into organic molecules, typically through the oxidation of C-H bonds, leading to hydroxylation, epoxidation, and other oxidative modifications nih.govnih.gov. In the context of terpinen-4-ol metabolism, specific CYP isoforms, such as CYP1A2, CYP2A6, and CYP3A4, have been identified as key catalysts in its oxidation in human liver microsomes ijpjournal.comnih.gov. Other CYPs, like bacterial CYP102A1, have also demonstrated the ability to hydroxylate terpinen-4-ol, producing various derivatives nih.gov. The use of deuterated tracers is particularly effective in studying CYP activity, as kinetic isotope effects (KIEs) can be measured. A significant KIE (kH/kD > 5) often indicates that the C-H bond cleavage is the rate-limiting step in the enzymatic reaction, providing insights into the catalytic mechanism nih.govbiorxiv.orgbiorxiv.org.

Computational Investigations of Terpinen 4 Ol and Deuterated Analogues

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules.

MD simulations are employed to explore the conformational landscape of Terpinen-4-ol and its analogues. By simulating the molecule's movement in different environments, such as in aqueous solution, researchers can identify the most stable three-dimensional structures and the transitions between them. mdpi.com Key parameters analyzed during these simulations include root-mean-square deviation (RMSD) and radius of gyration, which provide measures of structural stability and compactness, respectively. nih.gov

These simulations also elucidate the nature of intermolecular interactions. For instance, studies on the interaction of Terpinen-4-ol with other molecules, like cyclodextrins, have used MD to clarify the forces driving complex formation. nih.gov The analysis of interaction energies, broken down into components like Coulomb forces and hydrogen bonds, reveals how Terpinen-4-ol orients itself and binds to other molecules. nih.govsemanticscholar.org This information is crucial for understanding how the compound behaves in complex biological or chemical systems. The conformational changes induced by these interactions can significantly affect the molecule's properties and reactivity. nih.gov

Reactions involving the transfer of a hydrogen or deuterium (B1214612) atom are fundamental in many chemical and biological processes, including metabolic transformations of terpenes. While direct MD simulations of these quantum mechanical events are complex, they can be used to model the system's dynamics leading up to and following the transfer.

For a compound like rac Terpinen-4-ol-d7, simulating H/D transfer reactions is essential for understanding kinetic isotope effects (KIEs). MD simulations can model the structural arrangements and solvent effects that create favorable configurations for the transfer to occur. nih.gov By combining MD with quantum mechanics (QM/MM methods), the reaction path can be sampled, providing insights into the dynamics of bond breaking and formation. These simulations can help visualize the transition state and the role of the molecular environment in stabilizing it, which is a key factor in determining the reaction rate and the magnitude of the KIE.

Quantum Chemical Calculations of Energetics and Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are used to compute the electronic structure and energy of molecules. These methods provide highly accurate information on reaction energies, transition states, and spectroscopic properties.

Mass spectrometry (MS) is a primary analytical technique for identifying unknown compounds. However, isomers like terpenes often produce very similar mass spectra, making unambiguous identification challenging. uav.rouav.ro Quantum chemical calculations offer a powerful solution by creating a "fragmentation energy profile" that can serve as an orthogonal filter for structure verification. uav.ro

This approach involves calculating the energy required to form the principal fragment ions observed in the mass spectrum. uav.ro For Terpinen-4-ol, a strong correlation has been demonstrated between the calculated fragmentation energies and the experimentally observed ionic currents in Gas Chromatography-Mass Spectrometry (GC-MS). uav.rouav.ro By comparing the calculated energy profile of a candidate structure with the experimental fragmentation pattern, a high level of confidence in the identification can be achieved without relying solely on spectral libraries or chemical standards. uav.ro A study on lavender oil successfully identified Terpinen-4-ol among fifteen other components with 94.2% probability using this method. uav.rouav.ro

| Ion | m/z (mass-to-charge ratio) | Calculated Fragmentation Energy (eV) |

|---|---|---|

| M+• | 154 | 8.62 |

| [M-CH3]+ | 139 | 9.71 |

| [M-OH]+ | 137 | 9.88 |

| [M-H2O]+• | 136 | 10.12 |

| [M-H2O-CH3]+ | 121 | 10.21 |

The kinetic isotope effect (KIE) is a sensitive probe of reaction mechanisms and transition state structures. wayne.eduresearchgate.net When a hydrogen atom is replaced by deuterium, as in this compound, the change in mass can lead to a measurable change in the reaction rate. Quantum chemical calculations are instrumental in predicting and interpreting these effects.

The methodology involves locating the transition state (the highest energy point along the reaction coordinate) for a specific reaction, such as an oxidation or dehydration of Terpinen-4-ol. researchgate.net By calculating the vibrational frequencies of the reactant and the transition state for both the hydrogen-containing and deuterium-containing isotopologues, their respective zero-point energies (ZPEs) can be determined. princeton.edu The KIE arises primarily from the difference in ZPE between the C-H and C-D bonds, which is larger in the ground state than in the transition state where the bond is partially broken. princeton.edu Theoretical analysis can thus predict the magnitude of the KIE, offering deep insights into the geometry of the transition state and confirming or refuting proposed reaction mechanisms. nih.govwayne.edu

Q & A

Q. What are the established protocols for synthesizing rac Terpinen-4-ol-d7, and how can researchers ensure isotopic purity during synthesis?

Methodological Answer: Synthesis typically involves deuterium incorporation via catalytic exchange or custom synthetic routes using deuterated precursors. To ensure isotopic purity, researchers should employ High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to verify deuterium incorporation ratios (>98% purity). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity and distinguishing deuterated positions. Experimental protocols must detail solvent systems, reaction times, and purification steps to enable reproducibility .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferred for high sensitivity and specificity. For isotopic differentiation, Selected Reaction Monitoring (SRM) targeting deuterium-specific ions minimizes interference from non-deuterated analogs. Sample preparation should include solid-phase extraction (SPE) to isolate the compound from lipids or proteins. Validation parameters (linearity, LOD, LOQ) must align with ICH guidelines to ensure reliability .

Q. How should researchers validate the stability of this compound under standard laboratory storage conditions?

Methodological Answer: Design accelerated stability studies using controlled temperature (e.g., 25°C, 40°C) and humidity (75% RH) over 1–6 months. Analyze degradation products via LC-MS and compare against baseline spectra. Use Arrhenius modeling to extrapolate shelf-life. Include negative controls (non-deuterated Terpinen-4-ol) to assess deuterium loss kinetics. Document storage conditions (e.g., inert atmosphere, amber vials) to mitigate photodegradation .

Advanced Research Questions

Q. How do isotopic deuteration patterns in this compound influence its pharmacokinetic properties in in vitro models?

Methodological Answer: Conduct comparative studies using deuterated vs. non-deuterated analogs in hepatic microsomal assays to quantify metabolic stability. Measure CYP450 isoform-specific metabolism via inhibition assays. Use stable isotope labeling to track deuterium retention post-metabolism. Pharmacokinetic modeling (e.g., compartmental analysis) should correlate deuteration sites with half-life extensions or metabolic pathway alterations. Ground hypotheses in isotopic effect theory, such as the kinetic isotope effect (KIE) on C-D bond cleavage .

Q. What strategies resolve contradictions between computational predictions and experimental data on this compound’s stability under varying pH conditions?

Methodological Answer: Reconcile discrepancies by validating computational models (e.g., DFT calculations) with empirical pH-rate profiles. Perform pH-dependent degradation studies using buffered solutions (pH 1–13) and monitor via UV-Vis spectroscopy or NMR. Apply multivariate analysis to identify outliers in simulation parameters (e.g., solvation models). Cross-validate with isotopic tracer studies to confirm degradation mechanisms (e.g., hydrolysis vs. oxidation) .

Q. What methodological considerations are critical when designing longitudinal studies to assess this compound’s bioaccumulation in biological systems?

Methodological Answer: Use radiolabeled (³H or ¹⁴C) analogs for tracer studies in in vivo models. Combine autoradiography with LC-MS to quantify tissue-specific accumulation. Control for deuterium exchange with ambient water via isotopic dilution assays. Longitudinal designs must include staggered sampling intervals (e.g., 24h, 7d, 30d) and statistical power analysis to account for inter-individual variability. Reference OECD guidelines for bioaccumulation testing to ensure regulatory relevance .

Q. How can researchers optimize chiral separation methods for this compound to study enantiomer-specific biological activity?

Methodological Answer: Develop chiral stationary phases (CSPs) for HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Optimize mobile phase composition (e.g., n-hexane:isopropanol ratios) and column temperature to resolve enantiomers. Validate separation efficiency using polarimetry or circular dichroism (CD). For activity studies, isolate enantiomers via preparative chromatography and test in dose-response assays (e.g., antimicrobial activity). Cross-reference enantiomeric excess (EE) data with computational docking studies to correlate structure-activity relationships .

Methodological Frameworks

- Experimental Reproducibility: Follow journal guidelines (e.g., Beilstein Journal) to document synthetic protocols, including batch-specific deuterium incorporation rates and purity thresholds .

- Data Interpretation: Use falsification criteria (e.g., Popperian frameworks) to test hypotheses when reconciling computational and experimental data .

- Literature Integration: Ground research questions in prior isotopic studies (e.g., deuterated monoterpenes) and cite primary literature to contextualize novel findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.